molecular formula C9H14F3N3 B11757654 {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(propyl)amine

{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(propyl)amine

Cat. No.: B11757654
M. Wt: 221.22 g/mol
InChI Key: ZIKKUVBMLASCKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(propyl)amine is a compound that features a trifluoromethyl group attached to a pyrazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of the trifluoromethyl group often imparts unique properties to the compound, making it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(propyl)amine can be achieved through several methods. One practical method involves the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methyl hydrazine hydrochloride to form a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole . This mixture can then be separated based on their boiling points and further functionalized through lithiation and trapping with electrophiles .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors for lithiation and subsequent trapping with electrophiles can enhance the efficiency and yield of the process . Additionally, the separation of regioisomers can be optimized through distillation techniques.

Chemical Reactions Analysis

Types of Reactions

{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(propyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various functionalized pyrazoles, such as 1-methyl-3-(trifluoromethyl)-1H-pyrazole derivatives with aldehyde, acid, and boron pinacolate groups .

Mechanism of Action

The mechanism of action of {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(propyl)amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to its targets, leading to increased potency and efficacy . The exact molecular targets and pathways depend on the specific application of the compound, such as its use in pharmaceuticals or agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(propyl)amine include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the trifluoromethyl group. This group imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to molecular targets .

Properties

Molecular Formula

C9H14F3N3

Molecular Weight

221.22 g/mol

IUPAC Name

N-[[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]propan-1-amine

InChI

InChI=1S/C9H14F3N3/c1-3-4-13-6-7-5-8(9(10,11)12)15(2)14-7/h5,13H,3-4,6H2,1-2H3

InChI Key

ZIKKUVBMLASCKV-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=NN(C(=C1)C(F)(F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.